4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
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Overview
Description
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazolium family. This compound is characterized by its unique structure, which includes a pyrazolium core substituted with methoxy, dimethyl, and diphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazolium iodide . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of iodine to facilitate the formation of the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological effects suggests potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Similar structure but lacks the methoxy and dimethyl substitutions.
4-Methoxy-3,5-dimethyl-1H-pyrazole: Similar but lacks the diphenyl groups.
1,2-Dimethyl-3,5-diphenyl-1H-pyrazole: Similar but lacks the methoxy group.
Uniqueness
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the dimethyl and diphenyl groups contribute to its stability and potential biological activity .
Properties
CAS No. |
60645-13-8 |
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Molecular Formula |
C18H21IN2O |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-methoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C18H20N2O.HI/c1-19-16(14-10-6-4-7-11-14)18(21-3)17(20(19)2)15-12-8-5-9-13-15;/h4-13,16H,1-3H3;1H |
InChI Key |
DNPCUGVELJZLIS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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